REACTION_SMILES
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[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[Cl:1][c:2]1[c:3]([CH3:14])[c:4](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:5][cH:6][cH:7]1>>[Cl:1][c:2]1[c:3]([CH2:14][Br:15])[c:4](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)cccc1-c1ccccc1
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Name
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Type
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product
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Smiles
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Clc1cccc(-c2ccccc2)c1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |